molecular formula C25H23FN4O4S B11366767 2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-N-phenylpyrimidine-4-carboxamide

2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11366767
M. Wt: 494.5 g/mol
InChI Key: GQLBMWUAOLLALQ-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine core, substituted with ethanesulfonyl, fluorophenyl, furan, and phenyl groups.

Preparation Methods

The synthesis of 2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization with the desired substituents. The synthetic route typically involves:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

    Major Products:

Scientific Research Applications

2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Biology: Investigated for its potential biological activity, including its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical processes, including its use as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

    Effects: The compound’s effects depend on the specific targets and pathways involved, leading to potential therapeutic or biological outcomes.

Comparison with Similar Compounds

2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other pyrimidine derivatives with various substituents.

    Uniqueness: The unique combination of ethanesulfonyl, fluorophenyl, furan, and phenyl groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23FN4O4S

Molecular Weight

494.5 g/mol

IUPAC Name

2-ethylsulfonyl-5-[(2-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23FN4O4S/c1-2-35(32,33)25-27-15-22(23(29-25)24(31)28-19-10-4-3-5-11-19)30(17-20-12-8-14-34-20)16-18-9-6-7-13-21(18)26/h3-15H,2,16-17H2,1H3,(H,28,31)

InChI Key

GQLBMWUAOLLALQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)N(CC3=CC=CC=C3F)CC4=CC=CO4

Origin of Product

United States

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